molecular formula C16H10BrClN2OS B3827711 N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide

N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide

Cat. No.: B3827711
M. Wt: 393.7 g/mol
InChI Key: QGBOPILZCJADLL-OCKHKDLRSA-N
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Description

N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide is a complex organic compound that features a benzothiophene core, a bromine atom, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thiol or amine derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide is unique due to its specific combination of a benzothiophene core, bromine atom, and chlorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-15-13(12-6-1-2-7-14(12)22-15)9-19-20-16(21)10-4-3-5-11(18)8-10/h1-9H,(H,20,21)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBOPILZCJADLL-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)C=NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)/C=N\NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide
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N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide
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N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide
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N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide
Reactant of Route 5
N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide
Reactant of Route 6
N-[(Z)-(2-bromo-1-benzothiophen-3-yl)methylideneamino]-3-chlorobenzamide

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